molecular formula C15H17N3S B3061847 Thiourea, N-(5-methyl-2-pyridinyl)-N'-(2-phenylethyl)- CAS No. 149486-00-0

Thiourea, N-(5-methyl-2-pyridinyl)-N'-(2-phenylethyl)-

Cat. No.: B3061847
CAS No.: 149486-00-0
M. Wt: 271.4 g/mol
InChI Key: FTLVKPIQAUANGB-UHFFFAOYSA-N
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Description

PT-103 is a platinum-based compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. Platinum compounds are known for their catalytic properties, making them valuable in industrial processes, fuel cells, and various chemical reactions.

Chemical Reactions Analysis

Types of Reactions

PT-103 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of PT-103 involves its ability to interact with various molecular targets. In catalytic applications, PT-103 facilitates the transfer of electrons between reactants, thereby accelerating chemical reactions. In biological systems, PT-103 can bind to DNA and proteins, disrupting their normal function and leading to cell death .

Comparison with Similar Compounds

Biological Activity

Thiourea derivatives, including N-(5-methyl-2-pyridinyl)-N'-(2-phenylethyl)- , have garnered significant attention in pharmacological research due to their diverse biological activities. This article explores the compound's mechanisms of action, anticancer properties, and other relevant biological activities, supported by recent research findings and data tables.

The biological activity of thioureas often involves several key mechanisms:

  • Enzyme Inhibition : Thioureas can inhibit specific enzymes by binding to their active sites, thereby altering metabolic pathways.
  • DNA Intercalation : Some thiourea derivatives can intercalate into DNA, leading to structural disruption and interference with replication and transcription processes.
  • Modulation of Signal Transduction : These compounds can affect various signal transduction pathways, influencing cellular processes such as proliferation and apoptosis.

Anticancer Activity

Recent studies have highlighted the potent anticancer effects of thiourea derivatives. The following table summarizes the cytotoxic activity of selected thiourea compounds against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
1SW480 (Colon)1.5Induces late apoptosis
2SW620 (Colon)8.9Inhibits IL-6 secretion
3K-562 (Leukemia)7.0Pro-apoptotic effects
4PC3 (Prostate)10.0Reduces cell viability

Case Study : A study investigated the cytotoxic effects of thiourea derivatives on human colon cancer cell lines (SW480 and SW620). The most effective compounds exhibited IC50 values ranging from 1.5 µM to 8.9 µM, significantly outperforming traditional chemotherapeutics like cisplatin. Notably, compound 2 induced late apoptosis in over 95% of treated cells, demonstrating its potential as a therapeutic agent .

Other Biological Activities

In addition to anticancer properties, thiourea derivatives exhibit a range of other biological activities:

  • Anti-inflammatory Effects : Some thioureas have shown inhibitory effects on pro-inflammatory cytokines such as IL-6 and TNF-α. For instance, derivatives tested at a concentration of 10 µg/mL demonstrated up to 89% inhibition of IL-6 secretion compared to controls .
  • Antituberculosis Activity : Certain thiourea derivatives have been identified as effective against Mycobacterium tuberculosis. For example, derivative 79 exhibited high activity against multiple strains of tuberculosis .

Research Findings

Recent literature reviews consolidate findings on the biological applications of thiourea derivatives:

  • Cytotoxicity : A review highlighted that thiourea derivatives possess IC50 values in the low micromolar range across various cancer cell lines, indicating strong cytotoxic potential .
  • Mechanistic Insights : Studies suggest that these compounds may disrupt angiogenesis and alter cancer cell signaling pathways critical for tumor growth and metastasis .
  • Diversity of Applications : Beyond anticancer activity, thioureas are being explored for their antimicrobial properties and potential in treating other diseases due to their ability to modulate biological pathways effectively .

Properties

CAS No.

149486-00-0

Molecular Formula

C15H17N3S

Molecular Weight

271.4 g/mol

IUPAC Name

1-(5-methylpyridin-2-yl)-3-(2-phenylethyl)thiourea

InChI

InChI=1S/C15H17N3S/c1-12-7-8-14(17-11-12)18-15(19)16-10-9-13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3,(H2,16,17,18,19)

InChI Key

FTLVKPIQAUANGB-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)NC(=S)NCCC2=CC=CC=C2

Key on ui other cas no.

149486-00-0

solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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